

# Spectroscopic Profile of Neobritannilactone B: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Neobritannilactone B*

Cat. No.: *B14870379*

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Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **Neobritannilactone B**, a sesquiterpene lactone of significant interest. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its characterization.

**Neobritannilactone B** is a naturally occurring sesquiterpene lactone isolated from the flowers of *Inula britannica*, a plant with a history of use in traditional medicine. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, providing a foundational basis for further research into its chemical and biological properties.

## Spectroscopic Data

The spectroscopic data for **Neobritannilactone B** are summarized in the following tables, offering a clear and concise presentation of its structural features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Neobritannilactone B** (500 MHz,  $\text{CDCl}_3$ )<sup>[1]</sup>

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3 $\alpha$	1.80	m	
3 $\beta$	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9 $\alpha$	1.95	m	
9 $\beta$	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	
14	1.15	d	
15	1.05	d	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Neobritannilactone B** (125 MHz,  $\text{CDCl}_3$ )[1]

Position	Chemical Shift ( $\delta$ ) ppm
1	82.3
2	35.4
3	28.7
4	45.6
5	88.1
6	78.9
7	50.2
8	177.2
9	30.1
10	40.3
11	41.2
12	170.5
13	12.5
14	20.8
15	15.7

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the elemental composition of **Neobritannilactone B**.

Table 3: High-Resolution Mass Spectrometry Data of **Neobritannilactone B**[\[1\]](#)

Technique	Ionization Mode	Observed m/z	Molecular Formula
HR-ESI-MS	Positive	$[M+Na]^+$	$C_{15}H_{22}O_5Na$

## Infrared (IR) Spectroscopy

The infrared spectrum of **Neobritannilactone B** exhibits characteristic absorption bands corresponding to its key functional groups. Based on the analysis of the closely related compound 1-O-acetylbritannilactone, the following absorptions are expected.<sup>[2]</sup>

Table 4: Characteristic Infrared Absorption Bands of **Neobritannilactone B**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3495	Hydroxyl (-OH)	O-H stretching
~1770	γ-Lactone Carbonyl (C=O)	C=O stretching
~1730	Carbonyl (C=O)	C=O stretching
~1640	Olefinic (C=C)	C=C stretching

## Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of **Neobritannilactone B**.

### Isolation of Neobritannilactone B

The air-dried flowers of *Inula britannica* were extracted with methanol (MeOH). The resulting crude extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was subjected to a series of chromatographic separations, including column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Neobritannilactone B**.<sup>[1]</sup>

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The purified sample of **Neobritannilactone B** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete structure of the molecule.<sup>[1]</sup>

## Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters SYNAPT G2-Si mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer via an electrospray ionization source operating in positive ion mode. The accurate mass measurement of the sodium adduct ( $[M+Na]^+$ ) allowed for the determination of the elemental composition of the compound.<sup>[1]</sup>

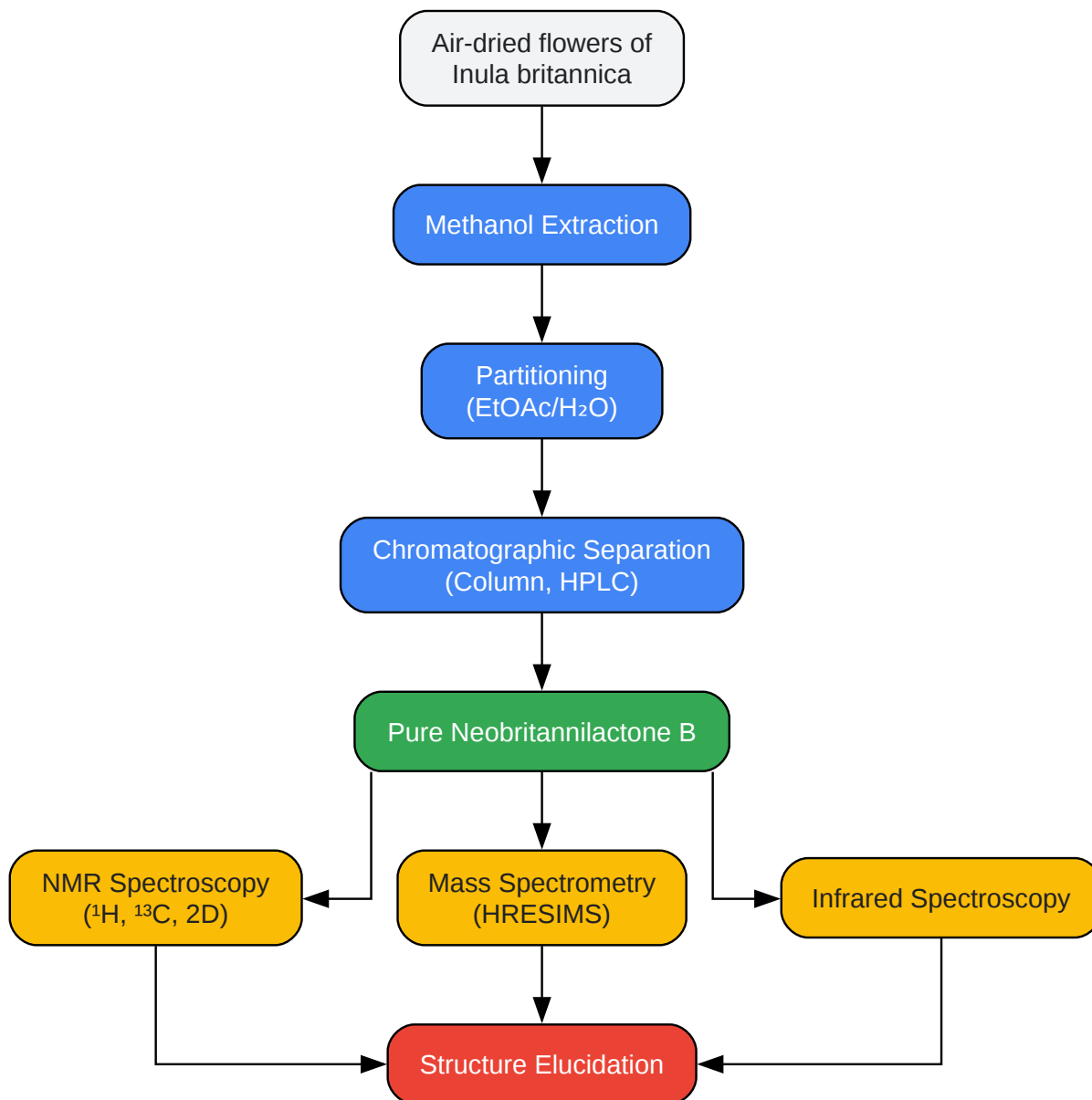
## Infrared Spectroscopy

The infrared spectrum was recorded on an FT-IR spectrometer. A small amount of the purified solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.

Alternatively, the spectrum could be obtained by depositing a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Experimental Workflow

The logical flow of the isolation and structural elucidation of **Neobritannilactone B** is depicted in the following diagram.



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Caption: Workflow for the isolation and spectroscopic analysis of **Neobritannilactone B**.

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## References

- 1. Three new sesquiterpene lactones from *Inula britannica* - PubMed [pubmed.ncbi.nlm.nih.gov]
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